molecular formula C19H15ClFN3O3S B2638066 N-(4-chloro-2-fluorophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899945-01-8

N-(4-chloro-2-fluorophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2638066
CAS RN: 899945-01-8
M. Wt: 419.86
InChI Key: GQLFBIJJFNHFDF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3S and its molecular weight is 419.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives with Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activities (Sunder & Maleraju, 2013).

  • Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones, starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, which showed selective inhibition of leukemia cell lines and high activity against Tacaribe virus (Havrylyuk et al., 2013).

  • Antimicrobial Activities : Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moiety and found significant anti-bacterial and anti-fungal activities in these compounds (Saravanan et al., 2010).

Environmental Applications

  • Detection of Herbicides in Natural Water : Zimmerman et al. (2002) developed methods for detecting herbicides like dimethenamid and flufenacet, which have structural similarities to the chemical , in surface water samples (Zimmerman et al., 2002).

Chemical Synthesis and Reactivity

  • Synthesis of Sulfide and Sulfone Derivatives : Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which were then screened for their antimicrobial activity (Badiger et al., 2013).

  • Chemical Reactivity and Biological Evaluation : Farouk et al. (2021) investigated the chemical behavior of a related compound towards primary and heterocyclic amines, leading to the synthesis of various nitrogen heterocyclic compounds (Farouk et al., 2021).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-16-5-3-2-4-15(16)24-9-8-22-18(19(24)26)28-11-17(25)23-14-7-6-12(20)10-13(14)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFBIJJFNHFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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